molecular formula C8H9ClO2 B13700322 3-(Chloromethoxy)anisole

3-(Chloromethoxy)anisole

Cat. No.: B13700322
M. Wt: 172.61 g/mol
InChI Key: ZLLGKZVMBZTBEX-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.

    Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.

    Reduction Products: Compounds like 3-(chloromethoxy)aniline.

Scientific Research Applications

3-(Chloromethoxy)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.

    4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

1-(chloromethoxy)-3-methoxybenzene

InChI

InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3

InChI Key

ZLLGKZVMBZTBEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCl

Origin of Product

United States

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